molecular formula C19H17F2N3O2S B11623789 (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11623789
M. Wt: 389.4 g/mol
InChI Key: LSFQNRBVPUTPPX-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, fluorophenyl groups, and a carboxamide functional group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorophenylhydrazine and ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to produce large quantities while maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like Sirtuin1, leading to the overexpression of p53, a gene responsible for regulating the cell cycle . This interaction can result in various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and dual fluorophenyl groups.

Properties

Molecular Formula

C19H17F2N3O2S

Molecular Weight

389.4 g/mol

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17F2N3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26)

InChI Key

LSFQNRBVPUTPPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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